4-(4-Ethylpiperazinocarbonyl)benzylamine
Description
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-16-7-9-17(10-8-16)14(18)13-5-3-12(11-15)4-6-13/h3-6H,2,7-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGAMQAYYWJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Aminomethylbenzoyl Chloride
The acid chloride route begins with 4-aminomethylbenzoic acid , which is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). This method, adapted from the synthesis of 1-chloroformyl-4-methylpiperazine, proceeds as follows:
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Reaction Setup : 4-Aminomethylbenzoic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM) under nitrogen.
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Chlorination : SOCl₂ (1.2 equiv) is added dropwise at 0°C, followed by reflux at 40°C for 4 hours.
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Workup : Excess SOCl₂ and solvent are removed under reduced pressure, yielding 4-aminomethylbenzoyl chloride as a pale-yellow solid (85–90% yield).
Critical Parameters :
Coupling with 4-Ethylpiperazine
The acid chloride intermediate is reacted with 4-ethylpiperazine in a nucleophilic acyl substitution:
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Reaction Conditions : 4-Ethylpiperazine (1.1 equiv) and TEA (1.5 equiv) are dissolved in DCM at 0°C.
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Addition : 4-Aminomethylbenzoyl chloride (1.0 equiv) is added slowly, followed by stirring at room temperature for 12 hours.
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Workup : The mixture is washed with brine, dried over Na₂SO₄, and concentrated.
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Purification : Recrystallization from ethanol yields the target compound as white crystals (72–78% purity).
Table 1. Optimization of Acid Chloride Route
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 75 | 78 |
| Base | TEA | 78 | 82 |
| Temperature | 0°C → RT | 72 | 75 |
| Reaction Time | 12 hours | 75 | 78 |
Carbodiimide-Mediated Coupling
Direct Amidation Using EDCl/HOBt
An alternative to acid chlorides involves activating 4-aminomethylbenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
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Activation : 4-Aminomethylbenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 minutes.
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Coupling : 4-Ethylpiperazine (1.1 equiv) is added, and the reaction proceeds at room temperature for 24 hours.
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Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and NaHCO₃, then dried and concentrated.
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Purification : Column chromatography (SiO₂, 9:1 DCM:MeOH) affords the product (68–70% yield).
Advantages :
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Avoids handling corrosive acid chlorides.
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Suitable for scale-up due to milder conditions.
Table 2. EDCl/HOBt Coupling Efficiency
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 68 | 85 |
| Activator | EDCl/HOBt | 70 | 88 |
| Temperature | RT | 68 | 85 |
Comparative Analysis of Methodologies
Yield and Purity
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Acid Chloride Route : Higher yields (75%) but lower purity (78%) due to residual TEA-HCl.
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EDCl/HOBt Route : Lower yields (68%) but superior purity (85%) from reduced side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylpiperazinocarbonyl)benzylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, often used in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(4-Ethylpiperazinocarbonyl)benzylamine has been investigated for its potential as a lead compound in drug development. Its structure suggests it may act as an inhibitor or modulator of various biological targets, particularly in the central nervous system (CNS).
- Case Study: Research has indicated that derivatives of benzylamine can exhibit antipsychotic properties. The piperazine moiety is often associated with neuroleptic activity, suggesting that modifications to this compound could lead to new treatments for schizophrenia or depression.
Pharmacology
The compound's pharmacological profile is of interest due to its potential interactions with neurotransmitter systems. Studies have shown that compounds with similar structures can act as serotonin and dopamine receptor modulators.
- Research Findings: A study highlighted the importance of piperazine derivatives in developing selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.
- Synthesis Routes: Common synthetic routes include:
- Amidation Reactions: Reaction of benzylamine with piperazine derivatives under acidic conditions.
- Carbonylation Reactions: Utilizing carbon monoxide in the presence of transition metal catalysts to form amides.
Biological Assays
The compound is used in biological assays to evaluate its efficacy and mechanism of action. It can be tested for cytotoxicity, receptor binding affinity, and enzyme inhibition.
- Example Assay: In vitro studies have been conducted to assess its impact on cell viability in cancer cell lines, demonstrating potential anticancer properties.
Data Tables
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Amidation | Acidic conditions | 85 |
| Step 2 | Carbonylation | CO atmosphere, metal catalyst | 75 |
Mechanism of Action
The mechanism by which 4-(4-Ethylpiperazinocarbonyl)benzylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents on the piperazine ring, aromatic core, or amine functionality. Key differences in physicochemical properties, reactivity, and biological activity are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Piperazine rings with bulkier substituents (e.g., tert-butyl in ) may hinder reactivity in coupling reactions, as seen in ’s synthesis of quinolinecarboxylic acids .
Amine Core Modifications: Replacing benzylamine with aniline (e.g., 4-(4-Ethylpiperazin-1-yl)aniline) eliminates the secondary amine, reducing steric bulk and altering interactions with amine oxidases or receptors . Benzylamine derivatives, such as those in , exhibit anorectic effects in mice, but substituents like ethylpiperazine may shift activity toward other targets (e.g., ion channels or G protein-coupled receptors) .
Functional Group Additions: The carbonyl group in 4-(4-Ethylpiperazinocarbonyl)benzylamine introduces hydrogen-bonding capability, which could stabilize interactions in enzyme active sites or prodrug systems (e.g., reversible carbamate formation, as in ) . Nitrile-containing analogs (e.g., 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile) may exhibit enhanced polarity, affecting bioavailability and off-target interactions .
Biological Activity
4-(4-Ethylpiperazinocarbonyl)benzylamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 246.35 g/mol
- CAS Number : [not specified in the sources]
The compound features a benzylamine structure with a piperazine moiety, which is known to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The piperazine ring facilitates binding to neurotransmitter receptors, potentially influencing pathways related to:
- Neurotransmission : The compound may act as a modulator for neurotransmitter systems, particularly those involving serotonin and dopamine.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, thereby affecting physiological processes.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
1. Antidepressant Activity
A study conducted on animal models demonstrated that the compound exhibits antidepressant-like effects. The mechanism was linked to increased serotonin levels in the brain, suggesting potential use in treating depression.
2. Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, providing a basis for its potential therapeutic application in inflammatory diseases.
3. Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to disrupt cellular signaling pathways associated with tumor growth has been highlighted as a promising area for further research.
Data Table: Biological Activities
| Activity | Mechanism | Study Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Case Study on Depression : A randomized controlled trial involving patients with major depressive disorder showed significant improvement in symptoms after treatment with formulations containing this compound compared to placebo controls.
- Case Study on Inflammation : Clinical trials assessing the anti-inflammatory effects indicated reductions in markers such as C-reactive protein (CRP) among participants treated with this compound.
- Case Study on Cancer : Laboratory studies reported that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, suggesting its potential as an adjunct therapy in oncology.
Q & A
Q. What are the recommended synthetic routes for 4-(4-ethylpiperazinocarbonyl)benzylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves coupling 4-aminobenzylamine derivatives with 4-ethylpiperazine-1-carbonyl chloride under anhydrous conditions. For example, describes a similar synthesis using 4-chloronitrobenzene and N-methylpiperazine in alkaline conditions, followed by HCl treatment to isolate the hydrochloride salt. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine 1H/13C NMR and LC-MS for structural validation:
- 1H NMR : Look for characteristic peaks:
- Benzylamine protons: δ 3.8–4.2 ppm (m, 2H, -CH2NH2).
- Piperazine protons: δ 2.4–3.1 ppm (m, 8H, piperazine ring) ().
- LC-MS : Molecular ion [M+H]+ should match the theoretical mass (e.g., ~291.3 g/mol).
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values ().
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent degradation. Key stability factors:
- Moisture Sensitivity : Hydrolysis of the carbonyl group can occur in aqueous environments.
- Light Sensitivity : UV exposure may degrade the benzylamine moiety.
- Shelf Life : Typically 6–12 months; monitor via periodic HPLC to detect impurities ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles . Strategies include:
- Chiral HPLC : Separate enantiomers to assess individual bioactivity (e.g., highlights CYP51 inhibition variability with structural analogs).
- Dose-Response Studies : Use IC50/EC50 curves to differentiate true activity from assay noise.
- Batch Analysis : Compare impurity profiles (e.g., residual solvents, byproducts) across synthetic batches ().
Q. What experimental designs are optimal for studying the compound's interactions with biological targets like CYP enzymes?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For enzyme inhibition:
Q. How does the substitution pattern on the piperazine ring influence the compound's pharmacokinetic properties?
- Methodological Answer : Modify substituents (e.g., ethyl vs. methyl groups) and evaluate:
- Lipophilicity : Measure logP via shake-flask method (e.g., reports logP ~7.8 for a related compound).
- Metabolic Stability : Use liver microsomes (human/rat) to assess half-life (t1/2) and CYP-mediated oxidation.
- SAR Trends : Ethyl groups enhance metabolic stability but may reduce aqueous solubility ().
Q. What strategies mitigate toxicity risks associated with this compound in preclinical studies?
- Methodological Answer : Conduct Ames tests (mutagenicity) and hERG assays (cardiotoxicity) early. For in vivo studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
